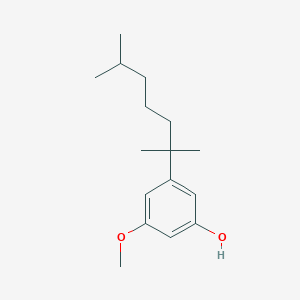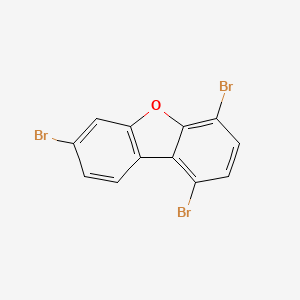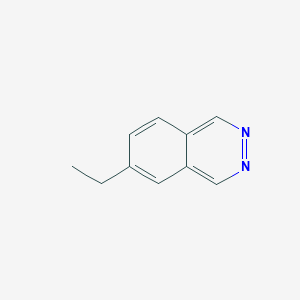
6-Ethylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylphthalazine is a heterocyclic organic compound belonging to the phthalazine family. Phthalazines are characterized by a bicyclic structure where a pyridazine ring is fused with a benzene ring. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylphthalazine typically involves the reaction of o-phenylenediamine with glyoxal under acidic conditions. This reaction leads to the formation of the bicyclic diazine structure characteristic of phthalazines . Another method involves the condensation of w-tetrabromorthoxylene with hydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethylphthalazine undergoes various chemical reactions, including:
Oxidation: Oxidation with alkaline potassium permanganate yields pyridazine dicarboxylic acid.
Reduction: Reduction with zinc and hydrochloric acid decomposes it to form orthoxylylene diamine.
Substitution: It can undergo substitution reactions to form various substituted phthalazines.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate.
Reduction: Zinc and hydrochloric acid.
Substitution: Various electrophilic reagents like benzyl amine in ethanol.
Major Products:
Oxidation: Pyridazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Substituted phthalazines with different functional groups.
Aplicaciones Científicas De Investigación
6-Ethylphthalazine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Ethylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid receptors, and inhibit cyclooxygenase-2 . These interactions contribute to its pharmacological effects, such as antihypertensive and antimicrobial activities.
Comparación Con Compuestos Similares
Phthalazine: The parent compound with a similar bicyclic structure.
Quinoxaline: An isomeric compound with nitrogen atoms in different positions.
Cinnoline: Another isomer with a different arrangement of nitrogen atoms.
Quinazoline: An isomer with a fused benzene and pyrimidine ring.
Uniqueness: 6-Ethylphthalazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties and make it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
219568-69-1 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
6-ethylphthalazine |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-6-11-12-7-10(9)5-8/h3-7H,2H2,1H3 |
Clave InChI |
HPEJLSHBBHMTIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CN=NC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


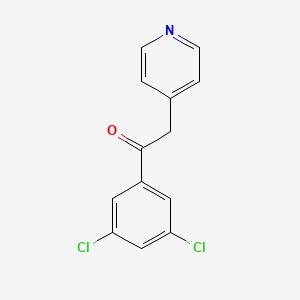
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
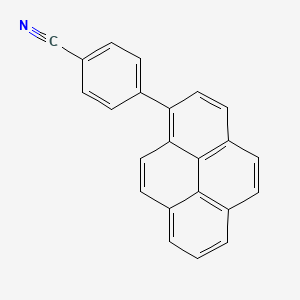

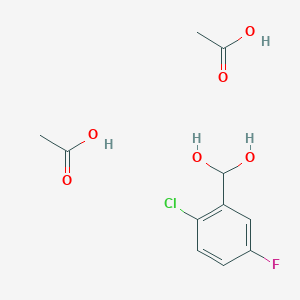
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
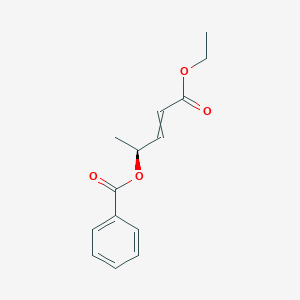
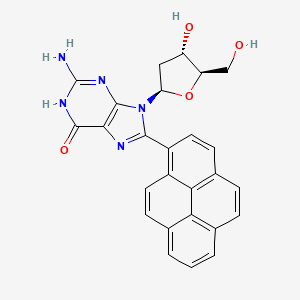
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
